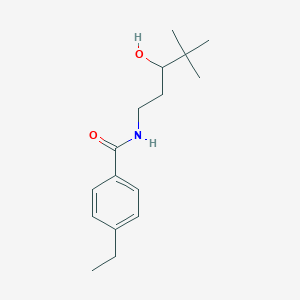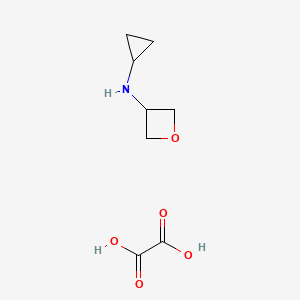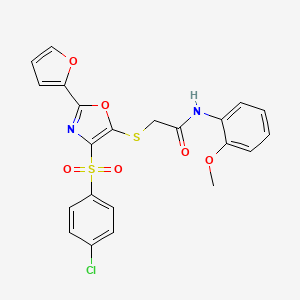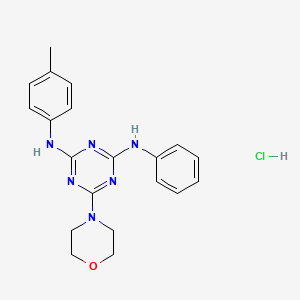
1-(2,6-Dimethylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,6-Dimethylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)thiourea, also known as TMPDT, is an organosulfur compound with a variety of applications in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry. TMPDT is a versatile building block used in the synthesis of a wide range of compounds, including heterocycles, peptides, and polymers. It is also used as a ligand for transition metal complexes and as an organocatalyst for a variety of organic reactions. In addition, TMPDT has been used in the synthesis of a number of biologically active compounds, including natural products, pharmaceuticals, and agrochemicals.
Scientific Research Applications
Antihypertensive Applications
1-(2,6-Dimethylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)thiourea derivatives have been studied for their potential antihypertensive properties. A specific study on a series of antihypertensive 1-(2-aminoethyl)-3-(substituted phenyl)thioureas found that certain analogues in this class, particularly the 2,6-dichlorophenyl analogue, demonstrated potent oral antihypertensive activity in hypertensive rat models. These compounds also exhibited species-specific sedative effects (Tilley et al., 1980).
Neurological Research
Thiourea derivatives have been explored for their potential applications in neurological research. For instance, studies on thiourea compounds have revealed their anti-nociceptive activity in mouse models, suggesting their potential as new analgesics. These novel 1-phenyl-3-{4-[(2E)-3-phenylprop-2-enoyl]phenyl}-thiourea and urea derivatives were synthesized and evaluated, demonstrating promising results in comparison to well-known non-steroidal anti-inflammatory and analgesic drugs (Lorena dos Santos et al., 2008).
Biological Properties and Coordination Chemistry
The chemistry, coordination, structure, and biological properties of thiourea derivatives have been extensively studied. A review specifically addressing 1-(acyl/aroyl)-3-(substituted) thioureas highlighted their extensive applications as ligands in coordination chemistry. The review also discussed the role of nitrogen substituents on intra- and intermolecular hydrogen-bonding interactions and introduced novel applications of transition metal complexes bearing 1-(acyl/aroyl)-3-(mono- and di-substituted) thioureas (Saeed et al., 2014).
Antiparkinsonian Activity
Thiourea derivatives have also been evaluated for their antiparkinsonian activity. A series of urea and thiourea derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine were synthesized and assessed for their effects on haloperidol-induced catalepsy in mice. Many of these compounds exhibited significant antiparkinsonian activity after administration, highlighting their therapeutic potential in treating Parkinson's disease (Azam et al., 2009).
Properties
IUPAC Name |
1-(2,6-dimethylphenyl)-3-[[3-(trifluoromethyl)phenyl]methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2S/c1-11-5-3-6-12(2)15(11)22-16(23)21-10-13-7-4-8-14(9-13)17(18,19)20/h3-9H,10H2,1-2H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPRRPVHQZZXLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=S)NCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-Ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-thiophen-2-ylethanone](/img/structure/B2420841.png)

![3-hydroxy-1-[3-(4-methoxyphenoxy)propyl]-7-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2420845.png)

![1-[(3R,4R)-4-Fluorooxolan-3-yl]triazole-4-carboxylic acid](/img/structure/B2420847.png)


![[(4R)-2,5-Dioxoimidazolidin-4-yl]methanesulfonyl fluoride](/img/structure/B2420854.png)

![[1-(3-phenylpropyl)-1H-imidazol-2-yl]methanamine](/img/structure/B2420856.png)


![2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2420859.png)
